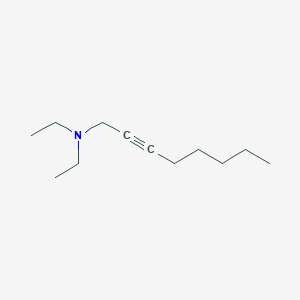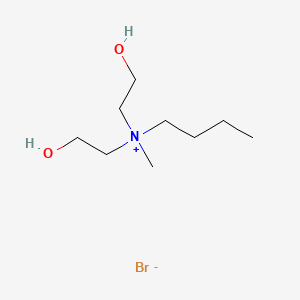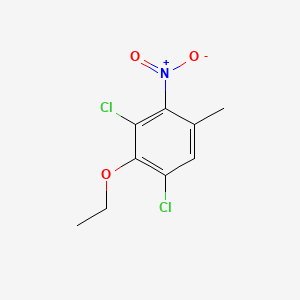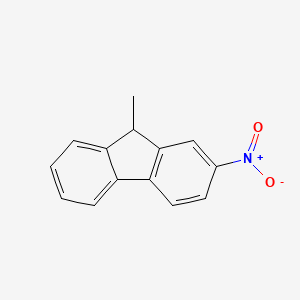
n,n-Diethyloct-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Diethyloct-2-yn-1-amine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a unique structure with an alkyne group (a carbon-carbon triple bond) at the second position and two ethyl groups attached to the nitrogen atom. The presence of the alkyne group makes it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of oct-2-yn-1-one with diethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of n,n-Diethyloct-2-yn-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n,n-Diethyloct-2-yn-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and alkynes.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n-Diethyloct-2-yn-1-amine is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand for certain receptors and enzymes, providing insights into their mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and specialty chemicals. Its reactivity with various functional groups makes it a versatile building block for creating materials with specific properties .
Wirkmechanismus
The mechanism of action of n,n-Diethyloct-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
n,n-Dimethyloct-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
n,n-Diethylhex-2-yn-1-amine: Similar structure but with a shorter carbon chain.
n,n-Diethylbut-2-yn-1-amine: Similar structure but with an even shorter carbon chain
Uniqueness: n,n-Diethyloct-2-yn-1-amine is unique due to its specific combination of an alkyne group and ethyl groups attached to the nitrogen atom. This combination provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
66894-62-0 |
|---|---|
Molekularformel |
C12H23N |
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
N,N-diethyloct-2-yn-1-amine |
InChI |
InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-9,12H2,1-3H3 |
InChI-Schlüssel |
XYVHZKNNMVFQTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)

![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)

![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)







